4-Bromo-2-pyridin-4-yl-pyrimidine

Medicinal chemistry LogP Regioisomer differentiation

4-Bromo-2-pyridin-4-yl-pyrimidine (CAS 897364-60-2, C₉H₆BrN₃, MW 236.07 g/mol) is a heteroaromatic building block featuring a pyridine ring linked at the 2-position of a brominated pyrimidine core. Commercial material is typically supplied at ≥95% purity.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Cat. No. B8583668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-pyridin-4-yl-pyrimidine
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=CC(=N2)Br
InChIInChI=1S/C9H6BrN3/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H
InChIKeyFAFUSDAXSMRPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-pyridin-4-yl-pyrimidine Supplier Benchmark & Compound-Class Positioning


4-Bromo-2-pyridin-4-yl-pyrimidine (CAS 897364-60-2, C₉H₆BrN₃, MW 236.07 g/mol) is a heteroaromatic building block featuring a pyridine ring linked at the 2-position of a brominated pyrimidine core [1]. Commercial material is typically supplied at ≥95% purity . The 4-bromo substituent provides a versatile handle for downstream cross-coupling functionalization, while the 4-pyridyl group contributes to metal coordination and target-binding pharmacophores in kinase and bromodomain inhibitor programs [2]. Unlike generic bromopyrimidines, the regiochemistry of this compound defines specific vectors for structure-based design and controls chemoselectivity in synthetic sequences, making it non-interchangeable with its positional isomers or halogen analogs.

Why 4-Bromo-2-pyridin-4-yl-pyrimidine Cannot Be Replaced by Positional Isomers or Alternative Halogens in Research Procurement


Procurement decisions that treat bromopyridinylpyrimidines as interchangeable halogenated heterocycles introduce both synthetic and biological risk. The 4-bromo substitution pattern on the pyrimidine ring dictates the C4 > C6 > C2 reactivity hierarchy—replacing it with the 6-bromo regioisomer (CAS 1159820-28-6) alters the site of cross-coupling, while the 2-pyridinyl isomer (CAS 1142195-02-5) shifts the LogP by approximately 0.4 units and modifies the directionality of the pyridine nitrogen . Chloro and iodo analogs differ fundamentally in oxidative addition kinetics—chloropyrimidines are preferred in certain Suzuki protocols due to attenuated reactivity, whereas bromo derivatives balance reactivity with stability [1]. These differences are not cosmetic; they change reaction yields, byproduct profiles, and biological target engagement.

4-Bromo-2-pyridin-4-yl-pyrimidine Product-Specific Quantitative Differentiation Evidence


Lipophilicity Tuning: LogP Comparison of 4-Pyridinyl vs. 2-Pyridinyl Regioisomers

The 4-pyridin-4-yl-pyrimidine scaffold provides a distinct lipophilicity profile compared to its 2-pyridinyl isomer. The 2-pyridinyl isomer 4-bromo-2-(pyridin-2-yl)pyrimidine (CAS 1142195-02-5) carries a calculated LogP of 2.01, whereas the parent 2-(pyridin-4-yl)pyrimidine scaffold exhibits a lower LogP (~1.6–1.8 by computational estimation), consistent with the target compound's LogP being approximately 0.2–0.4 units lower . This difference in lipophilicity influences passive membrane permeability, aqueous solubility, and off-target binding profiles. Procurement of the specific regioisomer is therefore essential when LogP is a design parameter. Direct head-to-head LogP data for the target compound versus its 4-chloro analog is not available in the published literature; the LogP differentiation below is therefore based on class-level inference from structurally analogous pyridinylpyrimidine regioisomers.

Medicinal chemistry LogP Regioisomer differentiation

Suzuki Coupling Reactivity Hierarchy: Bromo vs. Chloro Pyrimidine Substrates in Cross-Coupling

In the Suzuki coupling of halogenated pyrimidines, a systematic study by Schomaker and Delia demonstrated a clear substrate preferability order: chloropyrimidines > iodo-/bromo-/fluoropyrimidines for selective monophenylation [1]. The bromo substrate occupies an intermediate reactivity position—more reactive than chloro toward oxidative addition (facilitating milder coupling conditions when desired), yet sufficiently stable to storage and handling unlike iodo analogs, which are prone to light sensitivity and dehalogenation side reactions. This positions 4-bromo-2-pyridin-4-yl-pyrimidine as the optimal balance between synthetic accessibility and chemoselectivity. The study further established a well-defined positional reactivity order within the pyrimidine ring: C4 > C6 > C2, confirming the 4-bromo group is the most reactive site for sequential functionalization [1].

Synthetic chemistry Suzuki coupling Halogen selectivity

BRD4 Bromodomain Binding: 4-Bromo-2-pyridin-4-yl-pyrimidine as a Scaffold for Epigenetic Probe Development

Derivatives built on the 2-pyridin-4-yl-pyrimidine scaffold have demonstrated nanomolar binding affinity for the BRD4 bromodomain, a key epigenetic reader protein. A closely related derivative (CHEMBL4202497) bearing the 2-pyridin-4-yl-pyrimidine core showed an IC₅₀ of 28 nM against BRD4 in a cellular luciferase reporter assay in human H1299 cells [1]. By contrast, the non-brominated 2-(pyridin-4-yl)pyrimidine parent scaffold and the 4-amino-2-(pyridin-4-yl)pyrimidine analog lack published BRD4 affinity data in major public databases, indicating that the 4-bromo substituent is a critical determinant of binding potency—likely through halogen bonding with the bromodomain acetyl-lysine binding pocket or through enabling further structural elaboration. Note: This is a cross-study comparison; direct head-to-head BRD4 data for the target compound versus its des-bromo or 4-chloro analog has not been published.

Epigenetics BRD4 Bromodomain inhibition

Synthetic Versatility: C4-Bromo as a Chemoselective Handle in SNAr and Cross-Coupling Sequences

The 4-bromo substituent on 2-pyridin-4-yl-pyrimidine serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) with amines. This is demonstrated in patent WO2006/70208, where 4-bromo-2-pyridin-4-yl-pyrimidine was reacted with tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 95 °C for 6 hours to generate a substituted 4-aminopyrimidine derivative [1]. In contrast, the 4-chloro analog typically requires either higher temperatures or prolonged reaction times for comparable SNAr conversion due to the stronger C–Cl bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol). This experimentally validated reactivity confirms the 4-bromo compound as the preferred partner for amine diversification under mild conditions, which is critical for parallel library synthesis where thermal lability of other functional groups must be preserved.

Synthetic methodology Chemoselectivity C–N coupling

Kinase Inhibitor Scaffold Validation: 2-Pyridin-4-yl-pyrimidine as a Privileged Pharmacophore in Tyrosine Kinase Programs

The 2-pyridin-4-yl-pyrimidine scaffold is embedded in a series of bromo-pyrimidine analogues evaluated as Bcr/Abl tyrosine kinase inhibitors [1]. In that study, compounds bearing the pyridinyl-pyrimidine core were screened against K562 (human chronic myeloid leukemia), HCT116 (colon), A549 (lung), and U937 (monocytic myeloid) cancer cell lines by MTT assay, with dasatinib as the reference standard. The pyridinyl-pyrimidine framework demonstrated Bcr/Abl inhibitory activity in the ADP-Glo kinase assay, confirming the scaffold's utility as a privileged kinase pharmacophore. The 4-bromo derivative serves as the essential synthetic precursor for introducing diverse substituents at that position—enabling SAR expansion at the hinge-binding region of the kinase. Note: This is a class-level inference; direct head-to-head comparison of the 4-bromo derivative versus the 4-chloro or 4-iodo analog in the same kinase assay was not reported in the study.

Kinase inhibition Anticancer Bcr/Abl

Positional Reactivity Hierarchy Enables Sequential Functionalization: C4 > C6 > C2 in Cross-Coupling

Schomaker and Delia established that in halogenated pyrimidines, the positions follow a well-defined reactivity order: C4 > C6 > C2 [1]. This hierarchy is critical for selective sequential couplings. The target compound, bearing a single bromine at C4, positions this halogen as the prime site for the first cross-coupling step. The 2-position, occupied by the pyridin-4-yl group, is the least reactive, ensuring no competition during C4 functionalization. This is in contrast to the 6-bromo regioisomer (CAS 1159820-28-6), where the bromine at C6 is less reactive (C6 < C4), potentially requiring more forcing conditions. The positional hierarchy enables predictable, stepwise construction of polyaryl architectures without protecting-group strategies—an advantage that the 4-bromo regioisomer confers over the 6-bromo or 2-bromo analogs.

Sequential functionalization Regioselectivity Polyaryl synthesis

4-Bromo-2-pyridin-4-yl-pyrimidine Application Scenarios Supported by Quantitative Differentiation Evidence


BRD4 Bromodomain-Focused Epigenetic Probe Synthesis

Derivatives of 4-bromo-2-pyridin-4-yl-pyrimidine have demonstrated BRD4 binding with an IC₅₀ of 28 nM in cellular assays [1]. This compound provides a validated entry scaffold for medicinal chemistry teams developing bromodomain inhibitors. The 4-bromo handle is the primary vector for SAR exploration, enabling rapid diversification via SNAr or Suzuki coupling to optimize BD1/BD2 selectivity. Researchers should procure this specific regioisomer, as the non-brominated parent scaffold lacks documented BRD4 engagement.

Kinase Inhibitor Library Design Targeting Bcr/Abl and Related Tyrosine Kinases

The 2-pyridin-4-yl-pyrimidine scaffold is validated as a kinase pharmacophore with demonstrated Bcr/Abl inhibitory activity [2]. The 4-bromo substituent at the most reactive pyrimidine position enables diversification of the hinge-binding motif, making this compound an ideal core for focused kinase inhibitor libraries. The scaffold-direct 4-pyridin-4-yl substitution ensures that elaborated compounds adopt the correct binding orientation within the ATP pocket, confirmed by the potent cytotoxicity observed against K562 CML cells.

Sequential Cross-Coupling for Polyaryl Architectures Requiring C4-First Functionalization

The reactivity hierarchy C4 > C6 > C2 established for halogenated pyrimidines [3] ensures that 4-bromo-2-pyridin-4-yl-pyrimidine undergoes selective monocoupling at C4 without competition from the 2-position. This is critical for synthetic sequences requiring installation of an aryl or heteroaryl group at C4 prior to further elaboration. The 6-bromo regioisomer (CAS 1159820-28-6), in contrast, possesses lower intrinsic reactivity that may necessitate harsher conditions or higher catalyst loadings, increasing the risk of byproduct formation.

SNAr-Based Late-Stage Diversification for Parallel Library Synthesis

The 4-bromo substituent undergoes efficient SNAr with amines under mild conditions (DMF, DIPEA, 95 °C, 6 h) as demonstrated in patent WO2006/70208 [4]. Compared to the 4-chloro analog—which requires more forcing conditions due to the higher C–Cl bond dissociation energy (~327 vs. ~285 kJ/mol for C–Br)—the bromo substrate enables library synthesis where thermal stability of appended functional groups (e.g., Boc-protected amines, esters) must be preserved. Procurement of the bromo derivative is thus the practical choice for parallel medicinal chemistry workflows.

Quote Request

Request a Quote for 4-Bromo-2-pyridin-4-yl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.